ANTHRAQUINONE BLUE
Description
Properties
CAS No. |
12619-59-9 |
|---|---|
Molecular Formula |
C39H79N2O6P |
Origin of Product |
United States |
Scientific Research Applications
Textile Dyeing
Properties and Performance
Anthraquinone blue is widely utilized in the textile industry due to its excellent color fastness and stability. It provides vibrant hues on cotton and synthetic fibers through various dyeing techniques. Recent studies highlight its performance in:
- Dyeing Methods : The dip–pad–steam process has been evaluated for dyeing cotton with anthraquinone reactive dyes, achieving high wash fastness (grade 4 or above) and light fastness (grade 5) .
- Comparative Dyeing : A novel blue azo-anthraquinone dye demonstrated similar color characteristics to existing dyes while maintaining superior fastness properties, indicating its potential for widespread use in textile applications .
Environmental Applications
Biodegradation Studies
This compound has been the subject of research focused on its degradation in wastewater treatment processes. Microbial degradation pathways have been explored to mitigate the environmental impact of anthraquinone dyes:
- Microbial Decolorization : Studies have shown that specific strains of Aspergillus can effectively decolorize anthraquinone dyes such as Disperse Blue 2BLN, achieving a decolorization rate of up to 93.3% over 120 hours . The enzymatic activity, particularly that of manganese peroxidase, plays a crucial role in this process.
- Advanced Oxidation Processes : Research has also investigated the use of persulfate activation via modified biochar for the degradation of anthraquinone dyes like Reactive Blue 19, showcasing promising results for wastewater treatment applications .
Biochemical Studies
Enzymatic Reactions and Pathways
This compound serves as a model compound in biochemical studies aimed at understanding enzymatic reactions involved in dye degradation:
- Enzyme Activity Analysis : The role of ligninolytic enzymes in the degradation pathways of anthraquinone dyes has been extensively studied. The identification of degradation intermediates through techniques like FTIR and GC-MS has provided insights into the metabolic pathways involved .
- Case Studies : Various studies have documented the effectiveness of different microbial strains in degrading anthraquinone compounds, contributing to knowledge about their ecological impact and potential bioremediation strategies.
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Metal complexation (e.g., Solvent Blue 136) enhances thermal stability and transparency in plastics .
- Sulfonate groups (e.g., Acid Blue 80) improve water solubility for textile dyeing .
- Alkyl side chains (e.g., Solvent Blue 97) increase compatibility with non-polar polymers like polyolefins .
Solubility and Stability
Data from solubility studies in supercritical CO₂ (scCO₂) and organic solvents:
Notable Trends:
- Hydroxyl and amino substituents increase polarity, reducing solubility in scCO₂ but enhancing water resistance .
- Non-polar derivatives (e.g., Solvent Blue 36) exhibit superior solubility in aromatic solvents for plastic coloring .
Degradation and Environmental Impact
Critical Insights :
- Anthraquinone dyes degrade slower than azo dyes due to fused aromatic rings .
- RBBR (a common anthraquinone dye) requires redox mediators like ABTS for efficient enzymatic decolorization .
Preparation Methods
Reaction Design and Mechanism
Recent advancements in sustainable chemistry have enabled the synthesis of anthraquinonoid blue dyes via a one-pot amination strategy in SCF-CO₂. This method utilizes cyanuric chloride as a reactive group to facilitate the coupling of anthraquinone precursors with amines under high-pressure conditions. The SCF-CO₂ medium acts as both a solvent and a reaction accelerator, eliminating the need for toxic organic solvents and reducing energy consumption.
The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms of cyanuric chloride are sequentially replaced by amine groups. This stepwise substitution allows precise control over the degree of functionalization, yielding a dye precursor with optimized chromophoric properties. The absence of water in SCF-CO₂ prevents hydrolysis of reactive intermediates, ensuring high product purity.
Optimization Parameters
Key parameters influencing the reaction include:
-
Temperature : Optimal range of 80–120°C, balancing reaction kinetics and solvent stability.
-
Pressure : Maintained at 10–25 MPa to preserve the supercritical state of CO₂.
-
Amine-to-Precursor Ratio : A molar excess of 1.2–1.5:1 ensures complete substitution without side reactions.
Experimental data from Wang et al. (2024) demonstrate that this method achieves a conversion efficiency of 92–95%, with the final product exhibiting excellent solubility in SCF-CO₂ for subsequent textile dyeing applications.
Traditional Solvent-Based Amination Processes
Patent-Based Synthesis Using Aromatic Solvents
A widely cited patent (EP0775729B1) details a multi-step synthesis of aminoanthraquinone dyes in aromatic solvents. The process involves reacting leucoquinizarin or quinizarin with a mixture of alkylamines (e.g., 2-ethylhexylamine, amylamine) in the presence of dipropylene glycol monomethyl ether (DPM) as a co-solvent.
Reaction Conditions
-
Temperature : 70–120°C, typically maintained at 100°C for 2–5 hours.
-
Amine Stoichiometry : 2.05–2.50 moles of amine per mole of quinizarin, significantly lower than historical methods requiring 3–4 moles.
-
Post-Reaction Processing : Excess amines and water are removed via vacuum distillation, followed by dissolution in high-flash-point aromatic solvents (e.g., xylene) to produce a 40% dye solution.
Example Synthesis (Patent Data)
| Component | Quantity (g) | Role |
|---|---|---|
| Quinizarin | 144.0 | Anthraquinone core |
| Leucoquinizarin | 16.0 | Reducing agent |
| DPM | 66.0 | Co-solvent |
| 2-Ethylhexylamine | 55.8 | Primary amine |
| 3-Methoxypropylamine | 38.4 | Secondary amine |
| Amylamine | 31.4 | Tertiary amine |
| Methylamine | 6.7 | Quaternary amine |
This formulation, when heated at 100°C for 2 hours, yields a dye solution with enhanced thermal stability and reduced toxicity.
Comparative Analysis of Synthesis Methods
Efficiency and Yield
-
One-Pot SCF-CO₂ Method : Achieves near-quantitative conversion (92–95%) with minimal byproducts due to the inert nature of CO₂.
-
Traditional Solvent Method : Yields are unreported in the patent, but the lower amine excess (2.05–2.50 vs. 3–4 moles) suggests improved atom economy.
| Parameter | SCF-CO₂ Method | Traditional Solvent Method |
|---|---|---|
| Solvent Toxicity | Non-toxic (CO₂) | Moderate (aromatic solvents) |
| Energy Consumption | High-pressure systems | Conventional heating |
| Waste Generation | Negligible | Requires solvent recovery |
The SCF-CO₂ approach eliminates wastewater contamination and reduces reliance on volatile organic compounds, aligning with green chemistry principles.
Emerging Innovations and Challenges
Ligand-Free Catalytic Systems
Recent studies explore Ullmann-type coupling reactions for anthraquinone functionalization without ligands, reducing metal contamination in the final product . For example, copper-catalyzed amination in SCF-CO₂ achieves 89% yield at 120°C, though scalability remains a challenge.
Q & A
Q. How to integrate multi-omics data to elucidate this compound’s mode of action in microbial systems?
- Methodological Answer : Combine transcriptomics (RNA-Seq), proteomics (LC-MS/MS), and metabolomics (NMR) to identify dysregulated pathways. Use pathway enrichment tools (KEGG, GO) and network analysis (Cytoscape) for systems-level insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
